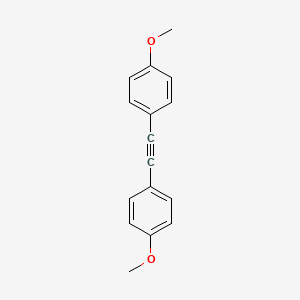

1,2-Bis(4-methoxyphenyl)ethyne

CAS No.: 2132-62-9

Cat. No.: VC1976850

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2132-62-9 |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene |

| Standard InChI | InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |

| Standard InChI Key | YKUOFMNGWLZXHA-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structure

1,2-Bis(4-methoxyphenyl)ethyne is an organic compound characterized by its symmetrical structure with a central alkyne (triple bond) connecting two para-methoxyphenyl rings. This structural arrangement contributes to its rigidity and planarity, properties that are valuable in materials science applications.

Basic Identification Data

| Parameter | Data |

|---|---|

| CAS Number | 2132-62-9 |

| Molecular Formula | C₁₆H₁₄O₂ |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene |

| Standard InChI | InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |

| Standard InChIKey | YKUOFMNGWLZXHA-UHFFFAOYSA-N |

The compound features two methoxy groups (-OCH₃) at the para position of each benzene ring, connected by an ethyne (-C≡C-) bridge . This structural arrangement contributes to its unique chemical and physical properties, influencing its reactivity and biological interactions.

Physical Properties

The physical characteristics of 1,2-Bis(4-methoxyphenyl)ethyne have been well-documented through experimental and theoretical studies:

| Property | Value | Source |

|---|---|---|

| Physical Appearance | Light yellow solid | |

| Melting Point | 141-143°C | |

| Boiling Point | 375.0±27.0°C (Predicted) | |

| Density | 1.13±0.1 g/cm³ (Predicted) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation of 1,2-Bis(4-methoxyphenyl)ethyne:

¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, 6H, -OCH₃), 6.85 (d, J = 8.6 Hz, 4H, aromatic-H), 7.43 (d, J = 8.6 Hz, 4H, aromatic-H) .

¹³C NMR (100 MHz, CDCl₃): δ 55.3 (-OCH₃), 88.0 (C≡C), 114.0, 115.8, 132.9, 159.4 .

The spectroscopic data confirms the symmetrical nature of the compound, with equivalent methoxy groups and aromatic protons on each phenyl ring, consistent with the proposed structure.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1,2-Bis(4-methoxyphenyl)ethyne, with palladium-catalyzed coupling reactions being the most commonly employed methods.

Palladium-Catalyzed Cross-Coupling

A widely used approach involves the palladium-catalyzed cross-coupling of 4-methoxyphenylacetylene with appropriate coupling partners. The reaction typically employs:

-

Palladium catalyst (e.g., palladium(II) acetate)

-

Phosphine ligands

-

Base (e.g., triethylamine)

-

Inert atmosphere (nitrogen or argon)

-

Elevated temperatures (80-100°C)

Tandem Sonogashira Coupling

An efficient method for synthesizing symmetrical diarylalkynes like 1,2-Bis(4-methoxyphenyl)ethyne involves a tandem Sonogashira coupling process:

Reagents and Conditions:

-

Propiolic acid as the alkyne source

-

Aryl halide (e.g., 4-iodoanisole)

-

PdCl₂ (2 mol%)

-

Xphos (4 mol%)

-

DBU (2 equiv)

-

DMSO as solvent

-

Temperature of 120°C

This procedure provides a convenient one-pot approach to symmetrical diarylalkynes with good yields and tolerance for various functional groups.

Industrial Production

In industrial settings, the production of 1,2-Bis(4-methoxyphenyl)ethyne may involve similar coupling reactions but at a larger scale. The use of continuous flow reactors and optimized reaction conditions enhances efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactivity

The chemical behavior of 1,2-Bis(4-methoxyphenyl)ethyne is largely influenced by its alkyne functionality and the electron-donating methoxy groups on the aromatic rings.

Common Reactions

1,2-Bis(4-methoxyphenyl)ethyne undergoes various chemical transformations typical of alkynes and aromatic compounds:

-

Oxidation: Can be oxidized to form corresponding diketones using oxidizing agents such as potassium permanganate in acidic medium.

-

Reduction: Reduction reactions using agents like sodium borohydride can yield the corresponding alkanes.

-

Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, leading to various heterocyclic compounds.

-

Annulation Reactions: Recent research has demonstrated the utility of 1,2-Bis(4-methoxyphenyl)ethyne in Pd-catalyzed alkyne annulation processes for the synthesis of complex heterocycles like benzo[a]carbazoles .

Applications in Research and Industry

The unique structural features of 1,2-Bis(4-methoxyphenyl)ethyne make it valuable in various scientific and industrial applications.

Synthetic Chemistry Applications

The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly those with extended π-conjugated systems. Its rigid linear structure makes it useful in constructing molecules with specific spatial arrangements .

Materials Science Applications

The rigidity and planarity imparted by the ethyne linkage make 1,2-Bis(4-methoxyphenyl)ethyne suitable for applications in:

-

Polymer Science: Used in the production of conjugated polymers with optoelectronic properties

-

Liquid Crystals: Contributes to the development of liquid crystalline materials with specific alignment properties

-

Molecular Electronics: Serves as building blocks for molecular wires and other electronic components

Recent research has also investigated its potential in fluorine-induced emission enhancement via the formation of tight molecular aggregates, as reported in a crystal structure study .

Biological Activity

1,2-Bis(4-methoxyphenyl)ethyne has demonstrated promising biological activities, particularly in anticancer and antimicrobial research.

Anticancer Properties

Studies have shown that 1,2-Bis(4-methoxyphenyl)ethyne exhibits significant anticancer activity, particularly against breast and lung cancer cell lines. The compound's effectiveness has been quantified through IC₅₀ values (concentration required for 50% inhibition of cell growth):

| Cell Line | Cell Type | IC₅₀ Value (μM) | Reference Compound (Doxorubicin) IC₅₀ (μM) |

|---|---|---|---|

| MDA-MB-231 | Breast cancer | 25.71 ± 1.63 | 2.97 ± 0.22 |

| A549 | Lung cancer | 24.18 ± 1.09 | 2.94 ± 0.43 |

While the compound is less potent than the standard chemotherapeutic agent doxorubicin, its activity is still significant and warrants further investigation for potential therapeutic applications.

Mechanism of Action

The anticancer activity of 1,2-Bis(4-methoxyphenyl)ethyne is primarily attributed to its ability to inhibit cell proliferation. Research suggests that the compound may interfere with the cell cycle, disrupting the normal progression of cell division. Specifically, it may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism.

Treatment of MDA-MB-231 cells with concentrations above 40 μM led to significant reductions in cell viability and morphological changes indicative of apoptosis, suggesting that the compound may induce programmed cell death in cancer cells.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic properties of 1,2-Bis(4-methoxyphenyl)ethyne is essential for evaluating its potential therapeutic applications.

Metabolic Pathways

Initial studies suggest that the metabolism of 1,2-Bis(4-methoxyphenyl)ethyne may involve phase I reactions, particularly:

-

Hydroxylation of the aromatic rings

-

Demethylation of the methoxy groups

These metabolic transformations would increase the compound's hydrophilicity, facilitating its elimination from the body.

Crystal Structure and Molecular Arrangement

The crystal structure of 1,2-Bis(4-methoxyphenyl)ethyne has been determined and reported in the Crystallography Open Database (COD Number: 7059490). The crystal structure provides valuable insights into the molecular packing and intermolecular interactions in the solid state.

Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P 1 21/c 1 |

| Hall Space Group Symbol | -P 2ybc |

| Space Group Number | 14 |

| Unit Cell Dimensions | a = 8.5051 Å, b = 5.7663 Å, c = 13.3375 Å |

| Unit Cell Angles | α = 90°, β = 90.705°, γ = 90° |

| Z Value | 2 |

| Z' Value | 0.5 |

| Residual Factor | 0.0502 |

These parameters indicate a monoclinic crystal system with a P21/c space group, which is common for many organic molecules .

Molecular Packing and Interactions

The crystal structure reveals important insights into how molecules of 1,2-Bis(4-methoxyphenyl)ethyne arrange and interact in the solid state. Research by Morita et al. (2020) investigated fluorine-induced emission enhancement of tolanes (including 1,2-Bis(4-methoxyphenyl)ethyne) via the formation of tight molecular aggregates, suggesting potential applications in fluorescent materials .

Current Research and Future Prospects

Research interest in 1,2-Bis(4-methoxyphenyl)ethyne continues to grow, with several emerging areas of investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume